Bis(4-methoxy-3-nitrophenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100881-20-7 |
|---|---|
Molecular Formula |
C15H12N2O7 |
Molecular Weight |
332.26 g/mol |
IUPAC Name |
bis(4-methoxy-3-nitrophenyl)methanone |
InChI |
InChI=1S/C15H12N2O7/c1-23-13-5-3-9(7-11(13)16(19)20)15(18)10-4-6-14(24-2)12(8-10)17(21)22/h3-8H,1-2H3 |
InChI Key |
BDOHQEPUDCPQMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Bis 4 Methoxy 3 Nitrophenyl Methanone and Its Analogues
Established Synthetic Pathways for Diarylmethanones
The formation of the central carbonyl bridge between two aryl rings is a cornerstone of diarylmethanone synthesis. Several classical and modern organic chemistry reactions are employed to achieve this, each with its own advantages and limitations regarding substrate scope, efficiency, and reaction conditions.
The Friedel-Crafts acylation is a classic and widely used method for synthesizing aryl ketones. masterorganicchemistry.comthieme.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile. sigmaaldrich.com
For the synthesis of a substituted diarylmethanone like Bis(4-methoxy-3-nitrophenyl)methanone, this approach would ideally involve the reaction of a pre-functionalized anisole derivative (e.g., 4-methoxy-3-nitrotoluene) with an appropriate acylating agent. However, a significant drawback of Friedel-Crafts reactions is that the addition of an acyl group deactivates the aromatic ring, which can hinder subsequent substitutions. thieme.com Furthermore, the reaction is generally most effective with electron-rich arenes and can be limited by the presence of strongly deactivating groups, such as the nitro group. thieme.commasterorganicchemistry.com
A common strategy for synthesizing symmetrical diarylmethanones is the reaction of an aromatic compound with a carbonyl-containing reagent like phosgene or its equivalents. For instance, the precursor Bis(4-methoxyphenyl)methanone can be synthesized via the Friedel-Crafts acylation of anisole with carbon tetrachloride followed by hydrolysis, or by using 4-methoxybenzoyl chloride.
| Catalyst | Acylating Agent | Arene | Product | Notes |
| AlCl₃ / FeCl₃ | Acyl Halide / Anhydride | Aromatic Ring | Aryl Ketone | A classic electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com |
| Lewis Acids | Carboxylic Acids | Aromatic Ethers | Aryl Ketones | Can be promoted by reagents like cyanuric chloride. organic-chemistry.org |
| TiCl₄ | Acid Chloride | Substituted Benzene | Diarylketone | Used in the synthesis of precursors for SGLT2 inhibitors. acs.org |
Modern synthetic chemistry has increasingly turned to transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. princeton.edu Methods such as Suzuki, Stille, and Negishi couplings provide powerful alternatives to classical methods like Friedel-Crafts acylation. nih.govresearchgate.net These reactions offer milder conditions and greater functional group tolerance.
The synthesis of diarylmethanones via cross-coupling could involve the reaction of an aryl organometallic reagent with an aryl halide bearing a carbonyl group. For example, a Suzuki coupling could be employed by reacting an arylboronic acid with an aryl halide, catalyzed by a palladium complex. nih.gov This approach allows for the controlled and sequential introduction of different aryl groups, making it highly versatile for the synthesis of unsymmetrical diarylmethanones. While commonly used for preparing biaryls and related structures, adapting these methods for direct ketone synthesis often requires specific starting materials, such as acyl chlorides, and carefully optimized catalytic systems. organic-chemistry.org
| Coupling Reaction | Catalysts | Reactants | Bond Formed | Key Features |
| Suzuki-Miyaura | Palladium complexes | Aryl Boronic Acids + Aryl Halides | C(sp²)–C(sp²) | Mild conditions, broad substrate scope. nih.gov |
| Stille | Palladium complexes | Aryl Organostannanes + Aryl Halides | C(sp²)–C(sp²) | Tolerant of many functional groups. researchgate.net |
| Deprotonative Cross-Coupling | Pd(NIXANTPHOS) | Toluene Derivatives + Aryl Bromides | C(sp²)–C(sp³) | Direct arylation of weakly acidic C-H bonds. organic-chemistry.orgnih.gov |
Another synthetic route to diarylmethanones involves the oxidation of diarylmethanes (diphenylmethanes). This two-step approach first establishes the C-C bond between the two aromatic rings via methods like Friedel-Crafts alkylation or cross-coupling, followed by the oxidation of the methylene bridge to a carbonyl group.
Various oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., chromic acid) and manganese-based reagents (e.g., potassium permanganate). More modern and milder methods utilize catalytic systems, which are often preferred to avoid harsh conditions and the use of stoichiometric amounts of toxic heavy metals. The analysis of oxidation patterns in complex molecules can guide the synthetic strategy, determining whether oxidation is best performed early or late in the synthetic sequence. nih.gov Oxoammonium salts have also been identified as useful reagents for achieving various oxidative transformations. syr.edu
Targeted Functionalization Strategies on Diarylmethanone Scaffolds
For a molecule like this compound, a highly practical synthetic route involves the direct functionalization of a simpler, readily available diarylmethanone precursor, namely Bis(4-methoxyphenyl)methanone. chemsynthesis.com This strategy hinges on the ability to control the regioselectivity of the subsequent nitration reaction.
The nitration of aromatic compounds is a quintessential electrophilic aromatic substitution reaction. masterorganicchemistry.com In the case of Bis(4-methoxyphenyl)methanone, the methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-directing group, while the benzoyl group is a deactivating, meta-directing group. The powerful activating effect of the methoxy group dominates the directing effects. Since the para position is already occupied by the benzoyl bridge, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho position relative to the methoxy group.
Therefore, the nitration of Bis(4-methoxyphenyl)methanone is expected to yield this compound. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion. masterorganicchemistry.com The challenge lies in controlling the reaction conditions to prevent over-nitration or side reactions. The regioselectivity can be very high, with electron-donating groups favoring ortho and para substitution. thieme.com
The outcome of a nitration reaction, including yield and the distribution of isomers, is highly dependent on the reaction conditions. Factors such as the choice of nitrating agent, temperature, reaction time, and the presence of a catalyst can significantly influence the product distribution. researchgate.netresearchgate.net
For substrates that are sensitive or prone to side reactions, milder nitrating agents may be employed. Alternatives to the standard nitric/sulfuric acid mixture include reagents like bismuth nitrate or iron(III) nitrate, which can offer improved selectivity under gentler conditions. researchgate.net The use of solid acid catalysts, such as zeolites, has also been shown to enhance regioselectivity in nitration reactions, sometimes even reversing the typical isomer ratios observed with conventional methods. rsc.org The molar ratio of the nitric acid to the aromatic substrate is also a critical factor in determining the outcome and preventing the formation of di-nitro products. frontiersin.org Careful optimization of these parameters is crucial for achieving the desired product, this compound, in high yield and purity.
| Factor | Influence on Nitration | Example/Note |
| Nitrating Agent | Affects reactivity and selectivity. | Standard: HNO₃/H₂SO₄. Milder: Bismuth nitrate, Fe(NO₃)₃. masterorganicchemistry.comresearchgate.net |
| Temperature | Controls reaction rate and can impact selectivity. | Lower temperatures are often used to control the exothermic reaction and reduce side products. |
| Catalyst System | Can enhance regioselectivity. | Zeolites can improve selectivity and even reverse isomer ratios. rsc.org |
| Reactant Ratio | Determines the degree of nitration. | Excess nitrating agent can lead to multiple nitrations. frontiersin.org |
| Solvent | Affects solubility and reaction kinetics. | Chlorinated alkanes like dichloromethane are often good solvents for Friedel-Crafts reactions. thieme.com |
Synthesis of Key Precursors and Building Blocks for this compound
The synthesis of this compound relies on the availability of appropriately substituted precursors. Key building blocks include nitrated anisole or toluene derivatives, which can be further functionalized. The strategic introduction of the nitro group ortho to the methoxy group and para to a functional group suitable for forming the central carbonyl bridge is a critical aspect of the synthesis.
One fundamental precursor is 4-methoxy-3-nitrotoluene. This compound can be synthesized from 4-methyl-2-nitroanisole. cymitquimica.com Another crucial precursor is 4-methoxy-3-nitrobenzoic acid. chemicalbook.comsigmaaldrich.com This acid can be prepared through the nitration of 4-methoxybenzoic acid. The presence of the methoxy group directs the nitration to the ortho position. Alternatively, a common industrial method for a related compound, 4-(methylamino)-3-nitrobenzoic acid, involves the nitration of 4-chlorobenzoic acid followed by a nucleophilic substitution with an amine. guidechem.com A similar pathway could be envisioned for 4-methoxy-3-nitrobenzoic acid by using a methoxide source. The corresponding methyl ester, 4-methoxy-3-nitrobenzoic acid methyl ester, is also a valuable intermediate in various synthetic pathways. chemimpex.com
The synthesis of these precursors is summarized in the table below.
| Precursor | Starting Material | Key Reaction Steps | Reference |
|---|---|---|---|
| 4-Methoxy-3-nitrotoluene | 4-Methylanisole (p-Cresol methyl ether) | Nitration using a nitrating agent (e.g., nitric acid in sulfuric acid). The methoxy group directs the nitration primarily to the ortho position. | cymitquimica.com |
| 4-Methoxy-3-nitrobenzoic acid | 4-Methoxybenzoic acid (Anisic acid) | Nitration with a mixture of nitric acid and sulfuric acid. The electron-donating methoxy group activates the aromatic ring and directs the incoming nitro group to the position ortho to it. | chemicalbook.comsigmaaldrich.com |
| 4-Methoxy-3-nitrobenzoic acid methyl ester | 4-Methoxy-3-nitrobenzoic acid | Esterification with methanol, typically under acidic conditions (e.g., using sulfuric acid as a catalyst). | chemimpex.com |
Novel Synthetic Approaches and Green Chemistry Methodologies (e.g., Mechanochemical Synthesis)
While specific novel synthetic methodologies for this compound are not extensively detailed in the literature, general advancements in the synthesis of diaryl ketones, also known as benzophenones, are applicable. These modern approaches focus on improving efficiency, reducing waste, and avoiding harsh reaction conditions.
Green chemistry approaches for the synthesis of aromatic ketones are gaining traction. One such method involves the visible-light-induced aerobic C-H oxidation of diarylmethanes. chemistryviews.org This process can utilize a photocatalyst like CeCl₃ in an aqueous medium under blue light and an air atmosphere, offering an environmentally friendly alternative to traditional oxidation methods that often require peroxides. chemistryviews.org Another green approach involves the use of polyethylene glycol (PEG) as a recyclable solvent. researchgate.net
Palladium-catalyzed carbonylative cross-coupling reactions represent another significant advancement. researchgate.net These reactions can form the diaryl ketone scaffold by coupling aryl halides or their equivalents with a carbon monoxide source. researchgate.netresearchgate.net To circumvent the use of toxic carbon monoxide gas, various CO surrogates have been developed, including cellulose-based reagents and benzene-1,3,5-triyl triformate (TFBen). researchgate.net
Mechanochemical synthesis, which involves conducting reactions in a ball mill with minimal or no solvent, is an emerging green technique. This method has been applied to the preparation of Grignard reagents and their subsequent reactions, which could be adapted for the synthesis of benzophenone (B1666685) derivatives. researchgate.net The primary advantages of mechanochemistry include significantly reduced solvent usage and shorter reaction times. researchgate.net
An overview of these novel approaches is presented in the table below.
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Visible-Light-Induced Aerobic C-H Oxidation | Uses a photocatalyst (e.g., CeCl₃) and blue light to oxidize diarylmethanes to diaryl ketones with air as the oxidant in water. | Environmentally friendly (uses water as a solvent and air as an oxidant), mild reaction conditions (room temperature). | chemistryviews.org |
| Palladium-Catalyzed Carbonylative Cross-Coupling | Couples aryl halides or organometallic reagents with a carbon monoxide source to form the ketone linkage. | High functional group tolerance and efficiency. The use of CO surrogates can avoid the handling of toxic CO gas. | researchgate.netresearchgate.net |
| Mechanochemical Synthesis | Reactions are carried out by grinding solid reactants together in a ball mill, often without a solvent. | Reduces or eliminates the use of solvents, can lead to shorter reaction times, and may enable reactions that are difficult in solution. | researchgate.net |
| Umpolung Synthesis | Involves the reversal of polarity of a functional group. For diaryl ketones, this can be achieved through the catalytic arylation of acyl anion equivalents. | Allows for the synthesis of complex ketones that may be difficult to access through traditional methods. | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of Bis 4 Methoxy 3 Nitrophenyl Methanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise electronic environment of each nucleus can be determined.
The ¹H and ¹³C NMR spectra of Bis(4-methoxy-3-nitrophenyl)methanone are dictated by the electronic effects of its constituent functional groups. The two phenyl rings are chemically equivalent due to the molecule's symmetry. Each ring is substituted with a methoxy (B1213986) group (-OCH₃) and a nitro group (-NO₂), which exert significant influence on the chemical shifts of the aromatic protons and carbons.
The methoxy group is an electron-donating group, which typically shields the ortho and para positions, causing their corresponding NMR signals to appear at a higher field (lower ppm). Conversely, the nitro group and the central carbonyl group are strong electron-withdrawing groups, which deshield the aromatic nuclei, shifting their signals to a lower field (higher ppm).
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to display a characteristic three-spin system for the protons on each phenyl ring. The methoxy groups would present as a sharp singlet.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon is expected to appear at a significantly downfield chemical shift. The aromatic carbons will show a range of chemical shifts influenced by the competing electronic effects of the substituents. The carbon of the methoxy group will appear at a characteristic upfield position.
The predicted chemical shift assignments for this compound are presented in the table below, based on established substituent effects and data from analogous compounds. nih.govresearchgate.net
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | - | ~194-196 |
| Methoxy Protons (-OCH₃) | ~3.9-4.0 | - |
| Methoxy Carbon (-OCH₃) | - | ~56-57 |
| Aromatic Protons | ~7.0-8.5 | - |
| Aromatic Carbons | - | ~110-155 |
Note: The table presents predicted values based on spectroscopic principles and data from similar compounds.
While ¹H and ¹³C NMR provide the basic structural framework, advanced 2D NMR techniques are essential for a more detailed analysis of stereochemistry and conformation. For a molecule like this compound, which possesses rotational freedom around the bonds connecting the phenyl rings to the carbonyl group, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be particularly informative.
A NOESY experiment can reveal through-space correlations between protons that are in close proximity. This would allow for the determination of the preferred conformation of the two phenyl rings relative to each other and to the carbonyl group. For instance, correlations between the protons of the methoxy groups and nearby aromatic protons could provide direct evidence for the molecule's three-dimensional arrangement in solution. Other 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to unequivocally correlate the proton signals with their directly attached carbons and to trace longer-range C-H connectivities, respectively, confirming the assignments made in the 1D spectra.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide a molecular fingerprint.
The FT-IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its key functional groups. nih.govresearchgate.netresearchgate.net
Carbonyl Group (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration is anticipated in the FT-IR spectrum, typically in the region of 1650-1670 cm⁻¹. The conjugation of the carbonyl group with the two aromatic rings would slightly lower this frequency compared to a non-conjugated ketone. This mode should also be visible, though potentially weaker, in the Raman spectrum.
Nitro Group (-NO₂): The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The asymmetric stretch is expected to produce a strong band in the FT-IR spectrum around 1520-1540 cm⁻¹, while the symmetric stretch will appear as a medium to strong band around 1340-1360 cm⁻¹.
Methoxy Group (-OCH₃): The methoxy group will exhibit several characteristic vibrations. The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations are anticipated around 1250-1270 cm⁻¹ and 1020-1040 cm⁻¹, respectively.
The expected characteristic vibrational frequencies are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Carbonyl | C=O stretch | 1650-1670 | Strong | Medium |
| Nitro | Asymmetric stretch (νas) | 1520-1540 | Strong | Medium-Strong |
| Nitro | Symmetric stretch (νs) | 1340-1360 | Strong | Strong |
| Methoxy | C-O-C asymmetric stretch | 1250-1270 | Strong | Medium |
| Methoxy | C-O-C symmetric stretch | 1020-1040 | Medium | Weak |
Note: The table presents predicted values based on established group frequencies.
While the concept of group frequencies is useful for initial assignments, many vibrational modes in a complex molecule are not localized to a single functional group but are rather a combination of several atomic motions. A Potential Energy Distribution (PED) analysis, which is a theoretical calculation, provides a quantitative description of the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration.
For this compound, a PED analysis would be instrumental in providing a more precise and complete assignment of the vibrational spectrum. It would help to differentiate between complex overlapping modes in the fingerprint region of the spectrum (below 1500 cm⁻¹) and to understand the extent of vibrational coupling between the carbonyl, nitro, methoxy, and phenyl ring modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The structure of this compound contains several chromophores, including the phenyl rings, the nitro groups, and the carbonyl group, which are expected to give rise to characteristic absorption bands.
The electronic spectrum of this compound is likely to exhibit two main types of transitions:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are associated with the conjugated π-systems of the aromatic rings and the carbonyl group. Multiple π → π* transitions are expected, likely appearing as strong absorption bands in the UV region.
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl and nitro groups) to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths. The n → π* transition of the carbonyl group might be observed as a weak shoulder on the tail of the stronger π → π* absorption bands.
The extended conjugation between the phenyl rings and the carbonyl group, along with the presence of the auxochromic methoxy groups and the chromophoric nitro groups, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler benzophenones. The primary absorption bands are anticipated to be in the UV region, potentially extending into the visible range, which could impart a yellowish color to the compound.
Absorption Maxima and Molar Absorptivity in Various Solvent Environments
Table 1: Hypothetical Absorption Maxima and Molar Absorptivity of this compound in Various Solvents
| Solvent | Polarity Index | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |
|---|---|---|---|
| n-Hexane | 0.1 | Data not available | Data not available |
| Dichloromethane | 3.1 | Data not available | Data not available |
| Acetone | 5.1 | Data not available | Data not available |
| Acetonitrile | 5.8 | Data not available | Data not available |
| Methanol | 5.1 | Data not available | Data not available |
Note: The data in this table is hypothetical and serves to illustrate the expected parameters that would be measured. Actual experimental values would need to be determined empirically.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis
To theoretically probe the electronic transitions observed in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool. nih.gov This method allows for the calculation of excited state energies and oscillator strengths, which correspond to the absorption maxima and intensities, respectively. nih.gov For a molecule like this compound, TD-DFT calculations would typically be performed to understand the nature of the electronic transitions, such as n → π* or π → π*, and to predict the UV-Vis spectrum. The calculations can be carried out in the gas phase or with the inclusion of a solvent model to simulate the effects of different environments on the electronic structure. nih.gov
Table 2: Representative TD-DFT Calculated Electronic Transitions for an Aromatic Nitro Compound
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S0 → S1 | Theoretical Value | Theoretical Value | HOMO → LUMO |
| S0 → S2 | Theoretical Value | Theoretical Value | HOMO-1 → LUMO |
Note: This table represents typical output from a TD-DFT calculation and is for illustrative purposes. Specific values for this compound would require dedicated computational studies.
Mass Spectrometry (MS) and Elemental Analysis
High-Resolution Mass Spectrometry for Precise Molecular Weight and Formula Determination
High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise determination of a compound's molecular weight and, consequently, its elemental formula. For this compound, with a chemical formula of C15H12N2O7, the theoretical monoisotopic mass can be calculated with high accuracy. uni.lu Experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula. frontiersin.org
Table 3: Theoretical and Expected HRMS Data for this compound
| Ion Species | Theoretical m/z |
|---|---|
| [M+H]+ | 333.07173 |
| [M+Na]+ | 355.05367 |
| [M+K]+ | 371.02761 |
Data sourced from PubChem predictions. uni.lu
Elemental Composition and Purity Assessment
Elemental analysis provides a quantitative measure of the percentage composition of each element within a compound. This technique is crucial for verifying the empirical formula and assessing the purity of a synthesized compound. The theoretical elemental composition of this compound (C15H12N2O7) can be calculated based on its atomic constituents. Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's identity and purity.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 15 | 180.165 | 54.22 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 3.64 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 8.43 |
| Oxygen | O | 15.999 | 7 | 111.993 | 33.71 |
| Total | | | | 332.268 | 100.00 |
Computational Chemistry and Theoretical Investigations of Bis 4 Methoxy 3 Nitrophenyl Methanone
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and geometry of molecules with high accuracy. A DFT study of Bis(4-methoxy-3-nitrophenyl)methanone would offer foundational data on its physical and chemical nature.
Geometry Optimization and Conformational Energy Landscapes
This analysis would involve calculating the most stable three-dimensional arrangement of the atoms in the molecule, known as its optimized geometry. By exploring various rotational possibilities (dihedral angles) between the phenyl rings and the central ketone group, a conformational energy landscape could be mapped. This would identify the lowest energy conformer and the energy barriers between different spatial arrangements. Currently, there is no published data on the optimized bond lengths, bond angles, or dihedral angles for this compound derived from DFT calculations.
Calculated Vibrational Frequencies and Spectroscopic Correlation
Theoretical vibrational analysis via DFT predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. By calculating these frequencies for this compound, each peak in an experimental spectrum could be assigned to a specific molecular motion, such as the stretching of the carbonyl (C=O) group or the nitro (NO2) groups. A comparison between theoretical and experimental spectra serves to validate the accuracy of the computational model. No such theoretical vibrational data or its correlation with experimental spectra for this compound is currently available in the literature.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comclinicsearchonline.org A small energy gap generally signifies a more reactive molecule. irjweb.com A detailed analysis for this compound, including the energies of these orbitals and the visualization of their electron density distributions, has not been reported.
A hypothetical data table for such an analysis would look like this:
| Parameter | Calculated Value (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Quantum Chemical Descriptors and Reactivity Analysis
Beyond frontier orbitals, other quantum chemical descriptors can be calculated to provide a more complete picture of molecular reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density distribution on the surface of a molecule. It is an invaluable tool for identifying reactive sites. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would highlight the electronegative oxygen atoms of the nitro and carbonyl groups as likely sites for electrophilic interaction. However, specific MEP maps and their quantitative analysis for this compound are absent from reviewed research.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization
Natural Bond Orbital (NBO) analysis examines charge transfer and intermolecular and intramolecular interactions. It provides a detailed description of the bonding and electronic structure in terms of localized orbitals. This analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, revealing the stabilizing energy associated with these interactions. For the title compound, NBO analysis would clarify the extent of electron delocalization across the phenyl rings and the influence of the electron-withdrawing nitro groups and electron-donating methoxy (B1213986) groups. No published NBO analysis for this compound could be found.
A representative table for NBO analysis might include:
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Global Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity Indices)
Global reactivity descriptors, derived from conceptual density functional theory (DFT), are crucial for understanding the chemical reactivity of a molecule. For this compound, these descriptors would quantify its electrophilic and nucleophilic nature. The presence of both electron-donating methoxy (-OCH₃) groups and electron-withdrawing nitro (-NO₂) groups creates a complex electronic landscape.
The methoxy groups, being ortho, para-directing activators, increase the electron density on the aromatic rings through a resonance effect. wikipedia.orguobabylon.edu.iq Conversely, the nitro groups are strong deactivating, meta-directing groups that withdraw electron density. wikipedia.orguobabylon.edu.iq This push-pull electronic arrangement is expected to significantly influence the molecule's reactivity.
Key global reactivity descriptors that would be calculated include:
Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from the system. A higher chemical potential suggests greater nucleophilicity.
Chemical Hardness (η) : This represents the resistance to change in the electron distribution. A larger hardness value implies greater stability and lower reactivity.
Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons. The presence of two nitro groups is expected to give this compound a significant electrophilic character. researchgate.net
Nucleophilicity Index (N) : This measures the electron-donating capability of a molecule.
The interplay of the electron-donating methoxy groups and the electron-withdrawing nitro groups would likely result in a molecule with both significant electrophilic and potentially localized nucleophilic centers. DFT calculations would be essential to quantify these properties.
Table 1: Illustrative Global Reactivity Descriptors for this compound (Note: The following data is illustrative and based on general principles of similarly substituted aromatic ketones. Specific computational studies on the title compound are required for precise values.)
| Descriptor | Symbol | Illustrative Value (eV) |
| Chemical Potential | μ | -4.5 |
| Chemical Hardness | η | 2.0 |
| Electrophilicity Index | ω | 5.06 |
Nonlinear Optical (NLO) Properties Calculations
The unique electronic structure of this compound, featuring both electron-donating and electron-withdrawing groups, suggests that it may possess interesting nonlinear optical (NLO) properties. Organic molecules with significant intramolecular charge transfer are known to exhibit high NLO responses. researchgate.netanalis.com.my
The first-order hyperpolarizability (β₀) is a key parameter that quantifies the second-order NLO response of a molecule. A high β₀ value is indicative of a material's potential for applications in technologies like frequency doubling. Computational methods, particularly DFT, are powerful tools for predicting β₀.
For this compound, the charge transfer from the methoxy-substituted positions to the nitro-substituted positions, facilitated by the π-conjugated system of the aromatic rings and the carbonyl bridge, is expected to result in a significant β₀ value. The magnitude of β₀ would be highly dependent on the molecular geometry and the extent of electron delocalization.
The relationship between the molecular structure and NLO properties in substituted aryl ketones is a well-studied area. Key structural features that influence the NLO response include:
Nature and Position of Substituents : The combination of strong electron-donating and electron-withdrawing groups generally enhances the NLO response. researchgate.net In this compound, the para-position of the methoxy group and the meta-position of the nitro group relative to the carbonyl bridge are crucial.
π-Conjugated System : The benzophenone (B1666685) framework provides a conjugated system that facilitates intramolecular charge transfer, which is essential for a high NLO response.
Molecular Symmetry : A non-centrosymmetric charge distribution is a prerequisite for a non-zero β₀. The substitution pattern in this compound ensures a non-centrosymmetric structure.
Theoretical studies on analogous systems have shown that the strategic placement of donor and acceptor groups can significantly enhance the first-order hyperpolarizability. researchgate.netnih.gov
Theoretical Predictions of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic parameters, such as NMR chemical shifts, which can aid in the structural elucidation of complex molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. rsc.orgconicet.gov.armdpi.comimist.manih.gov
For this compound, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions would be invaluable for assigning the experimental NMR spectra. The calculated chemical shifts would be sensitive to the electronic environment of each nucleus. For instance:
The protons and carbons of the aromatic rings would show distinct chemical shifts depending on their proximity to the electron-donating methoxy groups and the electron-withdrawing nitro groups.
The chemical shift of the carbonyl carbon would be influenced by the electronic effects of the substituents on both aromatic rings.
The methoxy protons and carbons would have characteristic chemical shifts.
By comparing the theoretically predicted NMR spectra with experimental data, a high degree of confidence in the molecular structure can be achieved.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (Note: These values are illustrative and based on general substituent effects. Accurate predictions require specific GIAO calculations.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~195 |
| Aromatic C attached to -OCH₃ | ~160 |
| Aromatic C attached to -NO₂ | ~150 |
| Methoxy Carbon (-OCH₃) | ~56 |
Solid State Structural Analysis and Supramolecular Chemistry of Bis 4 Methoxy 3 Nitrophenyl Methanone
Intermolecular Interactions and Crystal Packing Motifs
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Analysis:This advanced computational analysis, which quantifies the various intermolecular contacts within a crystal, is entirely dependent on the availability of crystallographic information files (CIFs) derived from X-ray diffraction experiments. As no such data has been found for Bis(4-methoxy-3-nitrophenyl)methanone, a Hirshfeld analysis cannot be performed.
While structural studies have been conducted on related molecules containing methoxy (B1213986) and nitrophenyl fragments, the specific combination and arrangement in this compound make it a unique chemical entity. Extrapolation of data from analogous but distinct compounds would be scientifically unsound and would not adhere to the specific focus on the title compound. The absence of this foundational data precludes a detailed and accurate discussion of its solid-state chemistry.
Polymorphism and Co-crystallization Studies (Theoretical and Experimental Approaches)
A thorough investigation into scientific databases and chemical literature did not yield any studies, either theoretical or experimental, on the polymorphic behavior or co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Similarly, co-crystallization involves the formation of a crystalline structure containing two or more different molecules in the same crystal lattice.
The lack of available data indicates that this particular compound has likely not been a subject of detailed solid-state characterization in published scientific research. Therefore, no information on potential polymorphs, their relative stabilities, or any attempts to form co-crystals can be provided.
Chemical Reactivity and Reaction Mechanisms of Bis 4 Methoxy 3 Nitrophenyl Methanone
Influence of Methoxy (B1213986) and Nitro Groups on Aromatic Ring Reactivity
The reactivity of the two phenyl rings in Bis(4-methoxy-3-nitrophenyl)methanone is significantly influenced by the electronic effects of the methoxy (-OCH3) and nitro (-NO2) groups. These substituents modulate the electron density of the aromatic systems, thereby affecting their susceptibility to attack by electrophiles and nucleophiles.
The methoxy group, situated at the para-position relative to the carbonyl bridge, is an electron-donating group. It exerts a strong, positive mesomeric effect (+M) by donating a lone pair of electrons from the oxygen atom to the aromatic ring's π-system. This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. Consequently, the methoxy group is an activating substituent for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho to it (positions 2 and 6). However, the position ortho to the methoxy group and meta to the nitro group (position 2) is sterically hindered by the adjacent carbonyl group.
Conversely, the nitro group, located at the meta-position relative to the methoxy group and ortho to the carbonyl bridge, is a powerful electron-withdrawing group. It exhibits a strong, negative mesomeric effect (-M) and a negative inductive effect (-I), which significantly decrease the electron density of the aromatic ring. This deactivating effect makes the ring much less susceptible to electrophilic attack. For any potential electrophilic substitution, the nitro group would direct the incoming electrophile to the meta-position relative to itself.
In the context of nucleophilic aromatic substitution (SNA), the roles of these substituents are reversed. The electron-withdrawing nitro group is a strong activating group for SNA reactions, especially when positioned ortho or para to a suitable leaving group. This is because it can stabilize the negative charge of the Meisenheimer complex intermediate through resonance. The electron-donating methoxy group, on the other hand, is deactivating for SNA reactions as it increases the electron density on the ring, repelling incoming nucleophiles.
The combined influence of these groups on each aromatic ring of this compound results in a complex reactivity profile. The rings are generally deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the nitro groups. However, the presence of the activating methoxy groups could still allow for substitution under specific conditions, likely directed to the position ortho to the methoxy group and meta to the nitro group. For nucleophilic aromatic substitution, the rings are activated by the nitro groups, making them potential substrates for such reactions if a suitable leaving group were present.
| Substituent | Position | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Influence on Nucleophilic Aromatic Substitution |
|---|---|---|---|---|
| Methoxy (-OCH3) | Para to Carbonyl | Electron-donating (+M > -I) | Activating, Ortho, Para-directing | Deactivating |
| Nitro (-NO2) | Meta to Methoxy | Electron-withdrawing (-M, -I) | Deactivating, Meta-directing | Activating |
Reactivity of the Ketone Carbonyl Group (e.g., Nucleophilic Addition, Condensation Reactions)
The carbonyl group (C=O) of the ketone in this compound is a key site of reactivity. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. However, the reactivity of this carbonyl group is modulated by both electronic and steric factors.
The two bulky aromatic rings attached to the carbonyl carbon create significant steric hindrance, which can impede the approach of nucleophiles. This makes benzophenones generally less reactive towards nucleophilic addition than aliphatic ketones or aldehydes.
Electronically, the phenyl rings can delocalize the partial positive charge on the carbonyl carbon through resonance, which slightly reduces its electrophilicity and thus its reactivity. The substituents on these rings further influence this. The electron-donating methoxy groups will tend to further decrease the electrophilicity of the carbonyl carbon, making nucleophilic addition less favorable. Conversely, the electron-withdrawing nitro groups will increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. In this compound, these opposing effects are present on each ring.
| Reaction Type | General Reactants | Expected Product Type | Notes on Reactivity |
|---|---|---|---|
| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohols | Reactivity is influenced by the electronic effects of ring substituents. |
| Reduction | Sodium Borohydride (NaBH4), Lithium Aluminum Hydride (LiAlH4) | Secondary Alcohols | Selective reduction of the carbonyl in the presence of nitro groups can be challenging. |
| Condensation | Hydroxylamine (NH2OH), Hydrazine (N2H4), Semicarbazide (NH2NHCONH2) | Oximes, Hydrazones, Semicarbazones | Proceeds via nucleophilic addition followed by elimination of water. |
Transformations of the Nitro Functional Group (e.g., Reduction to Amines)
The two nitro groups in this compound are readily susceptible to reduction, a common and important transformation of aromatic nitro compounds. The reduction of the nitro groups to primary amino groups (-NH2) is a synthetically valuable reaction as it provides a route to aromatic amines, which are versatile intermediates in the synthesis of dyes, pharmaceuticals, and polymers.
A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a widely used method, typically employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reductant. This method is often clean and efficient.
Alternatively, metal-based reductions in acidic media are also common. Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for the reduction of aromatic nitro groups. Tin(II) chloride (SnCl2) can also be used under milder conditions.
A key consideration in the reduction of this compound is the potential for the simultaneous reduction of the ketone carbonyl group. The choice of reducing agent and reaction conditions is crucial to achieve chemoselectivity. For instance, catalytic hydrogenation can sometimes also reduce the carbonyl group, depending on the catalyst and conditions. Metal/acid reductions are generally more selective for the nitro group. The product of the reduction of both nitro groups would be Bis(3-amino-4-methoxyphenyl)methanone.
| Reagent/Method | Typical Conditions | Product | Selectivity Notes |
|---|---|---|---|
| Catalytic Hydrogenation (H2, Pd/C) | Pressurized H2, various solvents (e.g., ethanol, ethyl acetate) | Bis(3-amino-4-methoxyphenyl)methanone | Can sometimes lead to over-reduction of the carbonyl group. |
| Iron (Fe) in Acid (HCl) | Reflux in aqueous HCl | Bis(3-amino-4-methoxyphenyl)methanone | Generally selective for the nitro group. |
| Tin(II) Chloride (SnCl2) | Acidic or neutral conditions | Bis(3-amino-4-methoxyphenyl)methanone | A milder alternative to Fe/HCl. |
Kinetic Studies and Elucidation of Reaction Pathways
Detailed kinetic studies and the complete elucidation of reaction pathways for this compound are not extensively documented in publicly available literature. However, insights into its reactivity can be inferred from studies on analogous compounds.
For nucleophilic addition reactions at the carbonyl group, the rate would be expected to follow second-order kinetics, being first order in both the benzophenone (B1666685) derivative and the nucleophile. The rate constant would be influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups generally increase the rate of nucleophilic attack, while electron-donating groups decrease it. The Hammett equation could potentially be used to correlate the reaction rates with the electronic parameters of the substituents if a series of related compounds were studied.
The mechanism of nitro group reduction typically proceeds through a series of intermediates. For example, in the electrochemical reduction of 4-nitrobenzophenone, the initial step is the formation of a radical anion, followed by further reduction to a dianion. In the presence of a proton source, these intermediates are protonated and undergo further reactions to ultimately yield the amine. The Haber mechanism for nitro group reduction suggests a stepwise process involving nitroso and hydroxylamine intermediates. The exact pathway and rate-determining step would depend on the specific reducing agent and reaction conditions.
The elucidation of these pathways often involves a combination of techniques, including the isolation and characterization of intermediates, spectroscopic monitoring of the reaction progress (e.g., by NMR or UV-Vis spectroscopy), and kinetic modeling. While specific data for this compound is scarce, the general principles of physical organic chemistry provide a solid framework for predicting its chemical behavior and the mechanisms of its reactions.
Applications in Advanced Chemical Materials and Organic Synthesis
Role as Synthetic Intermediates and Building Blocks in Complex Organic Syntheses
The arrangement of functional groups in Bis(4-methoxy-3-nitrophenyl)methanone offers multiple avenues for synthetic transformations, positioning it as a valuable precursor for more complex molecular architectures.
The presence of nitro and methoxy (B1213986) groups on the aromatic rings of this compound provides strategic points for cyclization and annulation reactions, which are key steps in the synthesis of polycyclic aromatic compounds (PAHs) and heterocyclic systems. For instance, the pyrolysis of o-methyl-benzophenone is a known method for preparing anthracene, a fundamental polycyclic aromatic hydrocarbon. researchgate.net This suggests that appropriately modified derivatives of this compound could potentially serve as precursors in the synthesis of functionalized PAHs.
Furthermore, the nitro groups can be readily reduced to amino groups, which are versatile functionalities for the construction of nitrogen-containing heterocycles. The synthesis of substituted benzofurans, for example, can be achieved through the intramolecular cyclization of electron-rich aryl ketones. nih.gov Similarly, the synthesis of various benzo-fused N-heterocycles often involves precursors with amino and carbonyl functionalities. organic-chemistry.org The reduction of the nitro groups in this compound would yield a diamino-dimethoxy-benzophenone, a molecule primed for condensation reactions to form a variety of heterocyclic structures, including those with potential biological activity. nih.gov For instance, nitro-substituted compounds can be precursors for dibenzo[b,f]oxepine and related seven-membered heterocycles. researchgate.net
Table 1: Potential Heterocyclic Systems Derivable from this compound
| Precursor Modification | Target Heterocyclic System | Key Reaction Type | Potential Significance |
|---|---|---|---|
| Reduction of Nitro Groups to Amines | Benzodiazepines | Condensation with a suitable carbonyl compound | Pharmaceutically relevant scaffolds |
| Reduction of Nitro Groups and Intramolecular Cyclization | Acridones | Intramolecular cyclization | Dyes, fluorescent probes |
| Reaction with Dinucleophiles | Quinoxalines | Condensation of the resulting diamine with a 1,2-dicarbonyl compound | Biologically active compounds |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. The benzophenone (B1666685) scaffold is a known participant in several MCRs. For example, benzophenone can be a substrate in the Bucherer–Bergs reaction for the synthesis of hydantoins, a class of compounds with pharmaceutical importance. mdpi.com The Ugi and Passerini reactions, which are powerful tools for the rapid generation of molecular diversity, can also utilize ketone functionalities like the one present in this compound. mdpi.com
The presence of the methoxy and nitro groups could further influence the reactivity and outcome of such MCRs, potentially leading to novel and highly functionalized products. For instance, nitrobenzene (B124822) derivatives have been used as in situ generated anilines in Ugi reactions. beilstein-journals.org This suggests that this compound could potentially be used in a similar fashion after in situ reduction of its nitro groups.
Potential in Materials Science Research
The unique electronic and structural features of this compound suggest its potential utility in the development of advanced materials with tailored optical, electronic, and physical properties.
The benzophenone core is a recognized building block in the design of materials for organic light-emitting diodes (OLEDs). nih.gov Its derivatives, particularly those with a donor-acceptor-donor (D-A-D) architecture, have been investigated as blue emitters and host materials in OLED devices. mdpi.com In this compound, the methoxy groups act as electron donors while the nitro groups and the central carbonyl group act as electron acceptors. This inherent donor-acceptor structure is a key feature for materials with interesting optoelectronic properties, including those suitable for OLEDs and non-linear optical (NLO) applications. mdpi.combeilstein-journals.org
The twisted geometry of the benzophenone core can also be advantageous in solid-state applications by reducing intermolecular interactions and self-quenching effects, which is beneficial for maintaining high emission efficiencies in OLEDs. nih.gov Bicarbazole-benzophenone-based derivatives, for example, have shown high thermal stabilities and high photoluminescence quantum yields, making them promising candidates for high-performance OLEDs. mdpi.com
The rigid benzophenone unit is known to impart desirable properties such as high thermal stability and mechanical strength to polymers. Isomeric poly(benzophenone)s have been synthesized and shown to possess high thermal stability. dtic.mil Following the chemical modification of the nitro groups to amines, this compound could serve as a functional monomer for the synthesis of high-performance polymers such as polyamides, polyimides, or polybenzoxazines. kashanu.ac.irnih.gov For instance, polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine have been synthesized and investigated for their biological activity. kashanu.ac.ir The resulting polymers would benefit from the rigidity of the benzophenone core and the specific functionalities introduced by the methoxy groups.
Table 2: Potential Polymer Classes from Modified this compound
| Monomer Derivative | Polymer Class | Potential Properties |
|---|---|---|
| Diamino-bis(4-methoxy-phenyl)methanone | Polyamides, Polyimides | High thermal stability, good mechanical properties |
| Dihydroxy-bis(4-methoxy-phenyl)methanone | Polycarbonates, Polyesters, Polyethers | Optical clarity, toughness |
Benzophenone and its derivatives are widely used as photoinitiators in UV-curable coatings and adhesives. google.comspecialchem.com Upon exposure to UV light, benzophenone abstracts a hydrogen atom from a polymer, creating a radical that can initiate crosslinking, thereby curing the coating or adhesive. google.com Functionalized benzophenones have been photo-grafted onto polymer surfaces to improve the adhesion of subsequent coatings. researchgate.net The presence of polar nitro and methoxy groups in this compound could enhance its interaction with various substrates and polymer matrices, potentially making it a subject of interest in the research and development of advanced coatings and adhesives with improved performance characteristics. The acetophenone-formaldehyde resins, which are structurally related, are known components of coatings, inks, and adhesives. wikipedia.org
Thin Film Fabrication Methodologies (e.g., Molecular Layer Deposition)
Information regarding the specific application of this compound in thin film fabrication methodologies, such as molecular layer deposition (MLD), is not extensively available in the reviewed literature. The suitability of a compound for techniques like MLD often depends on its volatility, thermal stability, and reactivity with co-reactants, which have not been detailed for this specific molecule in the context of thin film growth.
Supramolecular Assemblies and Crystal Engineering for Tailored Properties
The principles of supramolecular chemistry and crystal engineering—which involve the design and synthesis of functional solid-state structures through the control of intermolecular interactions—can be applied to this compound. While direct studies on the supramolecular assemblies of this specific compound are limited, analysis of structurally related molecules provides insight into its potential for forming ordered crystalline structures with tailored properties.
Rigid building blocks containing methoxy and nitro-substituted phenyl rings are of considerable interest in the design of functional solids. researchgate.net The presence of nitro and methoxy groups on the phenyl rings of this compound offers specific sites for non-covalent interactions, which are fundamental to crystal engineering. These interactions can include hydrogen bonds, dipole-dipole interactions, and π-π stacking.
The study of similar compounds, such as 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene, reveals how the orientation of the substituted phenyl rings can be controlled. researchgate.net In this molecule, the two aryl rings are nearly perpendicular to the central naphthyl unit, and the nitro groups adopt an anti-orientation. researchgate.net Such precise control over the molecular arrangement is a primary goal of crystal engineering.
The table below summarizes crystallographic data for a related compound, illustrating the type of structural information that is vital for crystal engineering.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| Bis{4-[(2-hydroxy-5-methoxy-3-nitrobenzylidene)amino]phenyl} ether | Monoclinic | C2/c | C—H⋯O hydrogen bonds |
| 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene | Tetragonal | I41/a | Not specified |
This data is based on structurally similar compounds to infer potential properties of this compound.
By strategically modifying the molecular structure, it is possible to fine-tune the intermolecular forces and thus control the solid-state architecture. This can lead to the development of new materials with specific optical, electronic, or mechanical properties.
Future Research Directions and Emerging Trends for Bis 4 Methoxy 3 Nitrophenyl Methanone
In-depth Exploration of Structure-Property Relationships for Tunable Functionality
A fundamental avenue for future research lies in establishing a comprehensive understanding of the relationship between the molecular structure of bis(4-methoxy-3-nitrophenyl)methanone and its physicochemical properties. The strategic placement of methoxy (B1213986) and nitro groups suggests that this molecule could exhibit interesting optical, electronic, and thermal behaviors.
Systematic studies are needed to elucidate how modifications to the molecular scaffold influence its properties. For instance, altering the substitution pattern on the phenyl rings or replacing the methoxy and nitro groups with other functional moieties could lead to tunable functionalities. Key areas of investigation should include:
Nonlinear Optical (NLO) Properties: The push-pull electronic nature of the substituted phenyl rings is a classic design motif for NLO materials. Future studies should focus on quantifying the second and third-order NLO responses of this compound and its derivatives.
Luminescence and Photophysical Properties: A detailed investigation into the fluorescence and phosphorescence characteristics of this compound is warranted. Understanding the excited-state dynamics will be crucial for its potential application in organic light-emitting diodes (OLEDs) or as a molecular sensor.
Thermal Stability: The thermal decomposition profile and glass transition temperature are critical parameters for any material's application. A thorough thermal analysis will determine its suitability for processing and use in devices that may operate at elevated temperatures.
| Property of Interest | Potential Application | Rationale |
| Nonlinear Optical (NLO) Response | Optical switching, frequency conversion | Electron-donating (methoxy) and electron-withdrawing (nitro) groups create a charge-asymmetric environment. |
| Luminescence | OLEDs, chemical sensors | The aromatic system and functional groups can support emissive excited states. |
| Thermal Stability | Device fabrication, high-temperature applications | Understanding decomposition pathways and phase transitions is crucial for material processing. |
Investigation of Novel Catalytic Systems for Efficient Synthesis and Transformations
The development of efficient and sustainable synthetic routes to this compound and its derivatives is paramount for enabling its broader study and application. Current synthetic methods may rely on classical multi-step procedures that can be time-consuming and generate significant waste. Future research should focus on the development of novel catalytic systems to streamline its synthesis.
Key areas for exploration include:
Direct C-H Arylation: Transition-metal catalyzed C-H activation and arylation reactions could provide a more atom-economical approach to synthesizing the diarylketone core.
Carbonylative Coupling Reactions: Palladium- or rhodium-catalyzed carbonylative cross-coupling reactions of appropriate precursors could offer a direct and efficient route to the methanone (B1245722) linkage.
Green Chemistry Approaches: The use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions (e.g., microwave or flow chemistry) should be a priority in the development of new synthetic methodologies.
Furthermore, the reactivity of the functional groups present in this compound should be explored. For example, the nitro groups can be reduced to amines, which can then serve as handles for further chemical modifications, opening up pathways to a wider range of derivatives with diverse functionalities.
Integration into Hybrid Organic-Inorganic Materials and Nanocomposites
The incorporation of this compound into hybrid organic-inorganic materials and nanocomposites represents a promising strategy for creating new materials with enhanced or novel properties. The organic component can impart specific functionalities, such as optical or electronic activity, while the inorganic host can provide structural stability, thermal resistance, or complementary physical properties.
Future research in this area could involve:
Sol-Gel Materials: Entrapping the molecule within silica (B1680970) or titania matrices via the sol-gel process could lead to robust, transparent materials with the embedded molecule's optical properties.
Metal-Organic Frameworks (MOFs): Designing and synthesizing MOFs that incorporate this compound or a derivative as a linker could result in porous materials with interesting gas sorption or catalytic properties.
Polymer Nanocomposites: Dispersing the compound into a polymer matrix could enhance the polymer's properties, such as its refractive index or UV-shielding capabilities.
The interface between the organic molecule and the inorganic host will be a critical factor in determining the final properties of the hybrid material. Therefore, a significant research effort will be required to understand and control these interfacial interactions.
Application of Advanced In-situ Characterization Techniques
To gain a deeper understanding of the dynamic processes and structure-property relationships of this compound, the application of advanced in-situ characterization techniques will be indispensable. These techniques allow for the real-time monitoring of changes in the material as it is subjected to external stimuli such as light, heat, or an electric field.
Key in-situ techniques that could be employed include:
In-situ X-ray Diffraction (XRD): To study changes in the crystal structure during phase transitions or chemical reactions.
In-situ Spectroscopy (Raman, IR, UV-Vis): To monitor changes in the molecular vibrations and electronic transitions under various conditions, providing insights into reaction mechanisms and excited-state dynamics.
In-situ Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): To visualize the molecule's behavior on surfaces at the nanoscale, which is particularly relevant for applications in molecular electronics and catalysis.
These advanced characterization methods will provide a wealth of information that is not accessible through conventional ex-situ measurements, enabling a more rational design of materials based on this compound.
Computational Design and Prediction of New Derivatives with Enhanced Academic Utility
Computational chemistry and materials modeling will play a pivotal role in accelerating the discovery and development of new derivatives of this compound with enhanced properties. By using theoretical calculations, researchers can predict the properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts towards the most promising candidates.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: To predict the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties of the parent molecule and its derivatives.
Time-Dependent DFT (TD-DFT): To simulate the absorption and emission spectra, providing insights into the photophysical properties and potential for applications in optoelectronics.
Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with other molecules or surfaces, which is crucial for understanding its behavior in condensed phases and at interfaces.
A synergistic approach combining computational prediction with experimental validation will be the most effective strategy for unlocking the full academic and potentially practical utility of this compound and its derivatives.
| Computational Method | Predicted Properties | Relevance |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, vibrational frequencies | Understanding fundamental electronic and structural properties. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, excited state energies | Guiding the design of molecules with specific optical properties. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, diffusion | Predicting behavior in solution, in materials, and at interfaces. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing bis(4-methoxy-3-nitrophenyl)methanone?
- Methodology : Utilize Friedel-Crafts acylation with 4-methoxy-3-nitrobenzoyl chloride and benzene derivatives under controlled conditions. Key parameters include:
- Catalyst : Anhydrous AlCl₃ (1.2–1.5 equivalents) in dichloromethane .
- Temperature : 0–5°C during acylation to minimize side reactions, followed by gradual warming to room temperature .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the purity of this compound?
- Methodology :
- HPLC : Use a reverse-phase C18 column with UV detection at 254 nm. Compare retention times with standards .
- Melting Point : Determine the melting range (literature value: ~92–94°C for analogous nitro-methoxy methanones) .
- Elemental Analysis : Verify C, H, N, and O content within ±0.3% of theoretical values .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃). Key signals include aromatic protons (δ 7.3–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1680 cm⁻¹ and nitro group (NO₂) absorption at ~1520 cm⁻¹ .
Advanced Research Questions
Q. How can contradictions in NMR data for this compound derivatives be resolved?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings. For example, HMBC can link methoxy protons to quaternary carbons .
- Computational Modeling : Compare experimental chemical shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
Q. What strategies improve the stability of this compound under acidic/basic conditions?
- Methodology :
- pH Stability Assay : Incubate the compound in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC.
- Protective Groups : Introduce tert-butyl or acetyl groups to nitro/methoxy substituents to reduce hydrolysis .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Solvent Effects : Use polarizable continuum models (PCM) to simulate reactions in solvents like DMF or THF .
Q. What are the challenges in synthesizing structural analogs with enhanced biological activity?
- Methodology :
- SAR Studies : Replace nitro/methoxy groups with electron-withdrawing (e.g., CF₃) or donating (e.g., NH₂) groups. Assess cytotoxicity in BT-549 cells (IC₅₀ assays) .
- Crystallography : Resolve X-ray structures to correlate substituent positions with activity .
Q. How do solvent polarity and temperature affect the compound’s solubility?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
